molecular formula C17H26N4OS2 B14891720 1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide

1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide

Cat. No.: B14891720
M. Wt: 366.5 g/mol
InChI Key: WDKKGNDSFNZOGN-UHFFFAOYSA-N
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Description

N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[331]nonane-3,7-bis(carbothioamide) is a complex organic compound belonging to the bicyclo[331]nonane family This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) typically involves multiple steps. One common method starts with the reaction of 1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane with allyl bromide in the presence of a base to introduce the allyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of anticancer applications .

Comparison with Similar Compounds

Similar Compounds

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane

Uniqueness

N3,N7-Diallyl-1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-bis(carbothioamide) is unique due to its specific substitution pattern and the presence of both allyl and carbothioamide groups. These features confer distinct chemical reactivity and biological activity compared to other bicyclo[3.3.1]nonane derivatives .

Properties

Molecular Formula

C17H26N4OS2

Molecular Weight

366.5 g/mol

IUPAC Name

1,5-dimethyl-9-oxo-3-N,7-N-bis(prop-2-enyl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide

InChI

InChI=1S/C17H26N4OS2/c1-5-7-18-14(23)20-9-16(3)11-21(15(24)19-8-6-2)12-17(4,10-20)13(16)22/h5-6H,1-2,7-12H2,3-4H3,(H,18,23)(H,19,24)

InChI Key

WDKKGNDSFNZOGN-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC(C1=O)(CN(C2)C(=S)NCC=C)C)C(=S)NCC=C

Origin of Product

United States

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